An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,5-dinitroaniline
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,5-dinitroaniline
Disclaimer: Detailed experimental data and peer-reviewed literature for 2-Bromo-3,5-dinitroaniline (CAS RN: 116529-41-0) are scarce. This guide provides the limited available information for this specific isomer and leverages comprehensive data from the closely related, well-documented isomer, 2-Bromo-4,6-dinitroaniline (CAS RN: 1817-73-8) , to offer a comparative and contextual understanding for researchers, scientists, and drug development professionals. All detailed data presented below pertains to 2-Bromo-4,6-dinitroaniline unless explicitly stated otherwise.
Introduction
Bromo-dinitroanilines are a class of aromatic compounds characterized by a benzene ring substituted with a bromine atom, an amino group, and two nitro groups. The specific positioning of these functional groups gives rise to various isomers, each with unique chemical and physical properties. These compounds are of interest in medicinal chemistry and materials science due to the diverse reactivity conferred by the electron-withdrawing nitro groups and the halogen. This guide focuses on the properties of 2-Bromo-3,5-dinitroaniline, with a detailed examination of its more studied isomer, 2-Bromo-4,6-dinitroaniline.
Physicochemical Properties
Quantitative data for 2-Bromo-4,6-dinitroaniline has been compiled from various sources to provide a comprehensive overview of its physical and chemical characteristics.
Table 1: Physicochemical Properties of 2-Bromo-4,6-dinitroaniline
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrN₃O₄ | [1] |
| Molecular Weight | 262.02 g/mol | [1] |
| Appearance | Bright yellow powder | [2] |
| Melting Point | 151-153 °C | [1] |
| Boiling Point | Sublimes | [1] |
| Solubility | Insoluble in water. Soluble in hot acetic acid, very soluble in hot alcohol and acetone. | [1] |
| CAS Number | 1817-73-8 | [1] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of organic compounds. The following tables summarize the key spectral data for 2-Bromo-4,6-dinitroaniline.
Table 2: ¹H NMR Spectral Data of 2-Bromo-4,6-dinitroaniline
| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| CDCl₃ | 9.116 | s | Ar-H |
| CDCl₃ | 8.600 | s | Ar-H |
| CDCl₃ | 7.3 | br s | -NH₂ |
Table 3: Infrared (IR) Spectral Data of 2-Bromo-4,6-dinitroaniline
| Wavenumber (cm⁻¹) | Assignment |
| 1550-1475 | Asymmetric N-O stretch of NO₂ group |
| 1360-1290 | Symmetric N-O stretch of NO₂ group |
Note: The specific peak values for 2-Bromo-4,6-dinitroaniline fall within these characteristic ranges for aromatic nitro compounds.
Table 4: Mass Spectrometry Data of 2-Bromo-4,6-dinitroaniline
| m/z | Interpretation |
| 261, 263 | Molecular ion peaks (M⁺, M⁺+2) due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. |
Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings. Below are representative methodologies for the synthesis and analysis of bromo-dinitroanilines, focusing on 2-Bromo-4,6-dinitroaniline.
Synthesis of 2-Bromo-4,6-dinitroaniline
A common method for the synthesis of 2-Bromo-4,6-dinitroaniline is the direct bromination of 2,4-dinitroaniline.
Reaction: 2,4-dinitroaniline + Br₂ → 2-Bromo-4,6-dinitroaniline + HBr
Procedure:
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Suspension Preparation: Suspend 2,4-dinitroaniline in water in a reaction vessel equipped with a stirrer.
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Bromination: Slowly add an equimolar amount of bromine to the suspension at room temperature with constant stirring.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, the solid product is collected by filtration.
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Purification: The crude product is washed with water to remove any remaining acid and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 500 MHz).
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
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Analysis: Integrate the peaks to determine the proton ratios and analyze the chemical shifts and coupling constants to elucidate the structure.
4.2.2. Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution in an appropriate solvent between salt plates.
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Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) stretches.
4.2.3. Mass Spectrometry (MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
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Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions and generate a mass spectrum.
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Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound. The characteristic isotopic pattern of bromine (M⁺ and M⁺+2 peaks of nearly equal intensity) is a key diagnostic feature.
Visualizations
Proposed Synthesis Workflow for 2-Bromo-3,5-dinitroaniline
